molecular formula C17H14N2O2S B2726714 (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide CAS No. 2035036-21-4

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide

Cat. No.: B2726714
CAS No.: 2035036-21-4
M. Wt: 310.37
InChI Key: PHVRGTWRZLOKDI-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide is an organic compound that features a furan ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of furan-2-carbaldehyde with an appropriate amine under basic conditions to form the corresponding imine, followed by reduction to yield the amine.

    Coupling with pyridine derivative: The amine is then coupled with a pyridine derivative containing a thiophene ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final assembly: The resulting intermediate is then subjected to a Wittig reaction to introduce the acrylamide moiety, yielding the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction can yield tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for pharmaceutical development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It may also find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide
  • (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylonitrile
  • (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-17(6-5-14-3-1-9-21-14)19-12-13-7-8-18-15(11-13)16-4-2-10-22-16/h1-11H,12H2,(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVRGTWRZLOKDI-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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